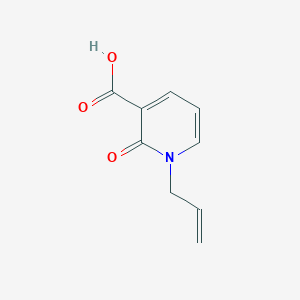

1-Allyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid

Description

Properties

IUPAC Name |

2-oxo-1-prop-2-enylpyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO3/c1-2-5-10-6-3-4-7(8(10)11)9(12)13/h2-4,6H,1,5H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNKVCVYNECBKPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C=CC=C(C1=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00376979 | |

| Record name | 2-Oxo-1-(prop-2-en-1-yl)-1,2-dihydropyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00376979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66158-33-6 | |

| Record name | 2-Oxo-1-(prop-2-en-1-yl)-1,2-dihydropyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00376979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Foreword: The Strategic Importance of the N-Allyl Pyridone Scaffold

An In-depth Technical Guide to the Synthesis of 1-Allyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid

The this compound molecule represents a key heterocyclic scaffold with significant potential in medicinal chemistry and materials science. The N-substituted 2-pyridone motif is a cornerstone in a wide array of bioactive compounds and approved pharmaceuticals.[1][2] Its prevalence stems from its ability to act as a versatile pharmacophore, engaging in various biological interactions. The synthesis of pyridone carboxylic acids is also crucial for developing advanced therapeutics, including novel antibacterial agents and HIV-1 integrase inhibitors.[3][4][5][6]

This guide provides a comprehensive, scientifically-grounded exploration of the synthesis of this compound. Moving beyond a simple recitation of steps, we will delve into the mechanistic underpinnings, the critical challenge of regioselectivity, and the rationale behind the selection of reagents and conditions. This document is intended for researchers and drug development professionals seeking a robust understanding of this synthetic pathway.

Retrosynthetic Analysis and Core Synthetic Challenge

The most logical and direct approach to constructing the target molecule involves a disconnection at the nitrogen-allyl bond. This retrosynthetic pathway identifies two primary starting materials: 2-oxo-1,2-dihydropyridine-3-carboxylic acid (which is the more stable tautomer of 2-hydroxynicotinic acid) and a suitable three-carbon electrophile, such as allyl bromide .

Caption: Retrosynthetic analysis of the target molecule.

The central challenge in this synthesis lies in the tautomeric nature of the 2-pyridone ring.[7] The precursor, 2-hydroxynicotinic acid, exists in equilibrium with its 2-pyridone form. Deprotonation with a base generates an ambident nucleophile, with reactive sites at both the nitrogen and the oxygen atoms. Consequently, the alkylation reaction can yield a mixture of the desired N-alkylated product and the isomeric O-alkylated product (2-allyloxynicotinic acid). Achieving high regioselectivity for N-alkylation is therefore the paramount objective of a successful synthesis.[7][8]

Primary Synthetic Pathway: Direct N-Alkylation

The most common and practical method for synthesizing the title compound is the direct alkylation of 2-hydroxynicotinic acid with an allyl halide under basic conditions. This reaction proceeds via an SN2 mechanism.

Mechanism and Control of Regioselectivity

-

Deprotonation: A base, typically a carbonate like potassium carbonate (K₂CO₃), deprotonates the most acidic proton of 2-hydroxynicotinic acid. While both the carboxylic acid and the pyridone N-H are acidic, the carboxylate is formed readily. The pyridone nitrogen's nucleophilicity is then modulated by the reaction conditions.

-

Nucleophilic Attack: The resulting pyridone anion acts as the nucleophile. The reaction's regioselectivity (N- vs. O-alkylation) is influenced by several factors:

-

Solvent: Polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile (ACN) are preferred. They effectively solvate the cation (e.g., K⁺) without strongly hydrogen-bonding to the anionic nucleophile, leaving it more reactive.

-

Counter-ion: The nature of the cation from the base can influence the reaction. Harder cations may coordinate more with the harder oxygen atom, potentially favoring N-alkylation.

-

HSAB Theory: According to the Hard and Soft Acids and Bases principle, the nitrogen atom is a softer nucleophile than the oxygen atom. Alkyl halides like allyl bromide are considered soft electrophiles. Soft-soft interactions are generally favored, providing a theoretical basis for preferential N-alkylation under appropriate conditions.

-

Caption: N-Alkylation workflow and the challenge of regioselectivity.

Experimental Protocol

This protocol is a robust, self-validating system based on established principles of N-alkylation of heterocyclic systems.[9]

Materials:

-

2-Hydroxynicotinic acid (2-oxo-1,2-dihydropyridine-3-carboxylic acid)[10][11]

-

Allyl bromide

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Hexanes

-

Hydrochloric acid (1 M)

-

Deionized water

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 2-hydroxynicotinic acid (1.0 equiv).

-

Solvent and Base Addition: Add anhydrous DMF to the flask to create a suspension (approx. 0.2–0.5 M concentration). Add anhydrous potassium carbonate (1.5–2.0 equiv).

-

Addition of Alkylating Agent: Stir the suspension at room temperature for 15-20 minutes. Add allyl bromide (1.1–1.3 equiv) dropwise to the mixture.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 12–24 hours).

-

Workup:

-

Once the reaction is complete, pour the mixture into a separatory funnel containing deionized water.

-

Acidify the aqueous mixture to a pH of ~3-4 with 1 M HCl. This ensures the carboxylic acid is protonated for extraction.

-

Extract the aqueous phase multiple times with ethyl acetate.

-

Combine the organic layers and wash with brine (saturated NaCl solution).

-

-

Purification:

-

Dry the combined organic phase over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent in vacuo.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

-

Summary of Reaction Parameters

| Parameter | Reagent / Condition | Molar Equiv. | Rationale |

| Starting Material | 2-Hydroxynicotinic Acid | 1.0 | The pyridone core for alkylation.[10] |

| Alkylating Agent | Allyl Bromide | 1.1 - 1.3 | Provides the allyl group via SN2 displacement. A slight excess drives the reaction to completion. |

| Base | Potassium Carbonate (K₂CO₃) | 1.5 - 2.0 | Deprotonates the starting material to generate the nucleophile.[9] |

| Solvent | N,N-Dimethylformamide (DMF) | - | A polar aprotic solvent that promotes SN2 reactions and favors N-alkylation. |

| Temperature | Room Temperature | - | Mild conditions are often sufficient and minimize potential side reactions. |

| Atmosphere | Inert (N₂ or Ar) | - | Prevents side reactions with atmospheric moisture and oxygen, especially with anhydrous reagents. |

Advanced and Alternative Synthetic Strategies

While direct alkylation is the most common approach, the field of organic synthesis is continually evolving to improve efficiency and selectivity. Other methods reported for the N-alkylation of 2-pyridones include:

-

Microwave-Assisted Synthesis: The use of microwave irradiation can significantly accelerate the reaction, often leading to higher yields in shorter timeframes through efficient heating.[1]

-

Palladium-Catalyzed Alkylation: More advanced methods utilize transition metal catalysis, such as the palladium-catalyzed N-alkylation of 2-pyridones with alkenes, which represents a different mechanistic pathway.[12]

-

Novel Alkylating Systems: Recent research has explored alternative alkylating agents and mediators to achieve high N-alkylation regioselectivity, including the use of α-keto esters or Brønsted acid-catalyzed ring-opening of 2H-azirines.[7][8] These methods, while more complex, highlight the ongoing effort to overcome the inherent challenge of N- vs. O-selectivity.

Conclusion

The synthesis of this compound is most reliably achieved through the direct SN2 alkylation of 2-hydroxynicotinic acid with allyl bromide. The success of this synthesis hinges on the careful control of reaction conditions—particularly the choice of a polar aprotic solvent and a suitable base—to overwhelmingly favor the desired N-alkylation over the competing O-alkylation pathway. The protocol detailed in this guide provides a robust and validated framework for researchers to produce this valuable chemical scaffold, opening avenues for further investigation in drug discovery and materials science.

References

- 1. mdpi.com [mdpi.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Synthesis and antibacterial activity of a new series of tetracyclic pyridone carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthetic Approaches to a Key Pyridone-carboxylic Acid Precursor Common to the HIV-1 Integrase Strand Transfer Inhibitors Dolutegravir, Bictegravir, and Cabotegravir - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. P(NMe2)3-Mediated Regioselective N-Alkylation of 2-Pyridones via Direct Deoxygenation of α-Keto Esters [organic-chemistry.org]

- 9. Synthesis and crystal structure of allyl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 2-Hydroxynicotinic acid | C6H5NO3 | CID 69114 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 2-Hydroxynicotinic acid | SIELC Technologies [sielc.com]

- 12. englelab.com [englelab.com]

1-Allyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid chemical properties

An In-Depth Technical Guide to 1-Allyl-2-oxo-1,2-dihydropyridine-3-carboxylic Acid: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The 2-oxo-1,2-dihydropyridine (also known as 2-pyridone) core is a prominent scaffold found in numerous biologically active molecules. This document delineates the compound's physicochemical properties, provides detailed synthetic pathways with experimental insights, explores its chemical reactivity, and discusses its potential applications as a building block for novel therapeutic agents. The synthesis and properties are contextualized through established literature on closely related analogs, offering a robust framework for laboratory investigation.

Introduction to the 2-Oxo-1,2-Dihydropyridine Scaffold

The 2-oxo-1,2-dihydropyridine-3-carboxylic acid framework is a versatile heterocyclic motif that serves as a crucial precursor in pharmaceutical development.[1] As a derivative of nicotinic acid (niacin), this scaffold has been explored for a wide spectrum of biological activities, including hypolipidemic, neuroprotective, and antimicrobial effects.[1][2] The introduction of an N-allyl group provides a reactive handle for further chemical modification or can directly influence pharmacokinetic and pharmacodynamic properties. The carboxylic acid at the 3-position is a key functional group, often involved in critical binding interactions with biological targets or serving as a point for derivatization to modulate solubility and bioavailability. This guide focuses specifically on the N-allyl derivative, a molecule poised for exploration in modern drug discovery programs.

Physicochemical and Spectroscopic Properties

While specific experimental data for this compound is not extensively published, its properties can be reliably inferred from the parent compound, 2-Oxo-1,2-dihydropyridine-3-carboxylic acid, and its N-substituted analogs.[3][4] The addition of the allyl group (C₃H₅) to the parent structure (C₆H₅NO₃) allows for a precise calculation of its fundamental properties.

Table 1: Core Physicochemical Properties

| Property | Value / Description | Source / Rationale |

| Molecular Formula | C₉H₉NO₃ | Calculated from parent compound C₆H₅NO₃[4] + C₃H₄ |

| Molecular Weight | 179.17 g/mol | Calculated from parent compound 139.11 g/mol [4] + 40.06 g/mol |

| IUPAC Name | 1-allyl-2-oxo-1H-pyridine-3-carboxylic acid | Standard nomenclature |

| Appearance | Expected to be a white to off-white solid | Based on analogs.[3] |

| Solubility | Expected to have low solubility in water and higher solubility in polar organic solvents like DMSO, DMF, and ethanol. | General property of similar organic acids. |

| pKa | The carboxylic acid proton is expected to have a pKa in the range of 3-5, typical for carboxylic acids adjacent to an aromatic system. | Established chemical principles. |

Anticipated Spectroscopic Profile

The structural elucidation of this molecule would rely on standard spectroscopic techniques. The expected profile is as follows:

-

¹H NMR: Key diagnostic signals would include those for the allyl group: a multiplet around 5.8-6.0 ppm for the vinyl proton (-CH=), two doublets of doublets around 5.1-5.3 ppm for the terminal vinyl protons (=CH₂), and a doublet around 4.8-5.0 ppm for the methylene protons adjacent to the nitrogen (N-CH₂). The three protons on the pyridone ring would appear as distinct multiplets in the aromatic region (approx. 6.5-8.5 ppm), with coupling patterns indicative of their positions. The carboxylic acid proton would present as a broad singlet at a downfield shift (>10 ppm), which is exchangeable with D₂O.[3]

-

¹³C NMR: The spectrum would show nine distinct carbon signals. Characteristic peaks would include the carboxylic acid carbonyl (~165 ppm), the pyridone carbonyl (~160-163 ppm), carbons of the allyl group (vinyl carbons at ~117 ppm and ~132 ppm; methylene carbon at ~53 ppm), and the carbons of the pyridone ring.[3]

-

Infrared (IR) Spectroscopy: The spectrum would be dominated by strong absorption bands corresponding to the C=O stretching vibrations of the carboxylic acid and the amide lactam ring (typically in the 1650-1730 cm⁻¹ range). A broad O-H stretch from the carboxylic acid would be visible from 2500-3300 cm⁻¹.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition. The expected [M+H]⁺ ion would be observed at m/z 180.0601.

Synthesis and Manufacturing

The synthesis of this compound is logically approached via a two-step sequence: first, the formation of the core pyridone ring system, followed by selective N-alkylation.

Caption: Synthetic workflow for this compound.

Step 1: Synthesis of the 2-Oxo-1,2-dihydropyridine-3-carboxylic Acid Core

The foundational pyridone structure is efficiently synthesized through the reaction of an aminomethylene derivative of Meldrum's acid with an active methylene nitrile, such as cyanoacetamide.[1][2] This method provides a reliable route to the core heterocycle in good yields.[1]

Step 2: N-Allylation of the Pyridone Core

With the pyridone core in hand, the final step is a standard N-alkylation reaction. The nitrogen of the pyridone ring acts as a nucleophile, attacking an allyl electrophile like allyl bromide. The choice of a suitable base and solvent is critical for reaction efficiency and to minimize side reactions, such as O-alkylation of the carboxylic acid.

Exemplary Experimental Protocol: N-Allylation

-

Rationale: This protocol uses potassium carbonate as a mild base to deprotonate the pyridone nitrogen, which is sufficiently nucleophilic to react. N,N-Dimethylformamide (DMF) is chosen as the solvent due to its polar, aprotic nature, which effectively solvates the potassium salts and facilitates the Sₙ2 reaction. The reaction temperature is kept moderate to ensure selectivity.

-

Reagent Preparation: To a solution of 2-Oxo-1,2-dihydropyridine-3-carboxylic acid (1.0 eq) in anhydrous DMF (10 mL per 1 mmol of substrate), add potassium carbonate (K₂CO₃, 1.5 eq).

-

Reaction Initiation: Stir the suspension at room temperature for 30 minutes to ensure formation of the potassium salt. Add allyl bromide (1.2 eq) dropwise to the mixture.

-

Reaction Monitoring: Heat the reaction mixture to 50-60 °C and stir for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.[3]

-

Workup and Isolation: After completion, cool the mixture to room temperature and pour it into ice-water (50 mL). Acidify the aqueous solution to pH 3-4 with dilute HCl. The acidic conditions ensure the product's carboxylic acid is protonated, promoting precipitation while keeping the starting material dissolved.

-

Purification: Filter the resulting solid precipitate, wash thoroughly with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final compound.[3]

Chemical Reactivity and Mechanistic Insights

This compound possesses three primary sites for chemical modification, making it a highly versatile building block for creating chemical libraries.

Caption: Key reactive sites and potential transformations of the title compound.

-

Carboxylic Acid Group: This is the most versatile functional group for derivatization. Standard coupling reactions can be employed to form amides and esters, which are common modifications in drug design to alter properties like cell permeability and metabolic stability. The carboxylic acid can also serve as a bioisostere for other acidic groups like tetrazoles or hydroxamic acids.[5]

-

Allyl Group: The double bond of the allyl group is susceptible to a range of classic alkene reactions. It can be hydrogenated to the corresponding N-propyl derivative, epoxidized, or dihydroxylated. These transformations allow for the introduction of new stereocenters and polar functional groups.

-

Pyridone Ring: While the pyridone ring is relatively electron-deficient, it can still undergo electrophilic substitution reactions, such as halogenation, typically at positions ortho or para to the activating nitrogen atom. Furthermore, the pyridone-carboxylic acid arrangement is an effective bidentate ligand capable of forming stable complexes with various metal ions.[1]

Applications in Research and Drug Development

The this compound scaffold is a promising starting point for developing new therapeutics across several disease areas.

-

Oncology: Dihydropyridine derivatives have demonstrated cytotoxic activity against various cancer cell lines.[6] The ability to easily generate a library of amide and ester derivatives from the title compound allows for systematic structure-activity relationship (SAR) studies to optimize potency and selectivity against cancer-related targets like protein kinases or polymerases. For instance, certain oxo-dihydropyridine derivatives have shown activity against breast cancer cell lines.[2]

-

Cardiovascular Disease: The broader 1,4-dihydropyridine class is famous for its calcium channel blocking activity (e.g., nifedipine). While the 1,2-dihydropyridine isomer has a different electronic profile, derivatives have also been investigated as modulators of calcium channels and for their effects on blood pressure.[7]

-

Metabolic Disorders: Analogs of 2-oxo-3-pyridinecarboxylic acid have been identified as a class of oral hypoglycemic agents.[8] The specific substituents on the pyridone ring were found to be critical for activity, highlighting the potential for the N-allyl group to confer unique biological properties in this therapeutic area.[8]

-

Antibacterial Agents: The pyridone core is present in several antibacterial agents. The synthesis of novel derivatives based on this scaffold is a valid strategy in the search for new compounds to combat antibiotic resistance.[3]

Conclusion

This compound is a valuable and versatile heterocyclic building block. Its synthesis is achievable through well-established chemical methods, and its multiple reactive sites offer extensive opportunities for chemical diversification. Based on the known biological activities of related compounds, this scaffold holds considerable promise for the development of novel drug candidates in oncology, cardiovascular disease, and metabolic disorders. This guide provides the foundational chemical knowledge for researchers to effectively utilize this compound in their discovery programs.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-Oxo-1,2-dihydropyridine-3-carboxylic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 5. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, Cytotoxic Activity and In Silico Study of Novel Dihydropyridine Carboxylic Acids Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of 3-[(2,3-dihydro-1,1,3-trioxo-1,2-benzisothiazol-2-yl)alkyl] 1,4-dihydropyridine-3,5-dicarboxylate derivatives as calcium channel modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 1,2-Dihydro-2-oxo-6-(2,2-dimethylpropyl)-3-pyridinecarboxylic acid, analogues, and derivatives. A new class of oral hypoglycemic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

NMR spectrum of 1-Allyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid

An In-Depth Technical Guide to the NMR Spectrum of 1-Allyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid

For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique for this purpose, providing unparalleled insight into the molecular framework of organic compounds.[1][2] This guide offers a comprehensive technical analysis of the expected ¹H and ¹³C NMR spectra of this compound, a substituted dihydropyridine with potential applications in medicinal chemistry.

Predicted ¹H NMR Spectrum

The proton is expected to exhibit distinct signals corresponding to the protons of the dihydropyridine ring, the allyl group, and the carboxylic acid. The anticipated chemical shifts (δ) are influenced by the electronic environment of each proton.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-4 (Pyridine Ring) | 7.5 - 8.0 | Doublet | ~8 Hz |

| H-5 (Pyridine Ring) | 6.2 - 6.8 | Doublet of Doublets | ~8, 6 Hz |

| H-6 (Pyridine Ring) | 7.0 - 7.5 | Doublet | ~6 Hz |

| H-1' (Allyl) | 5.8 - 6.2 | Multiplet | - |

| H-2'a (Allyl) | 5.1 - 5.4 | Doublet | ~17 Hz |

| H-2'b (Allyl) | 5.0 - 5.3 | Doublet | ~10 Hz |

| H-3' (Allyl) | 4.5 - 4.8 | Doublet | ~5 Hz |

| -COOH | 10.0 - 13.0 | Broad Singlet | - |

The protons on the dihydropyridine ring are expected to appear in the aromatic region, with their specific chemical shifts influenced by the electron-withdrawing effects of the carbonyl group and the carboxylic acid.[5] The allyl group protons will exhibit characteristic signals in the vinyl and allylic regions, with geminal and vicinal couplings leading to complex splitting patterns.[6] The carboxylic acid proton is typically observed as a broad singlet at a downfield chemical shift due to hydrogen bonding and its acidic nature.[7][8]

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide valuable information about the carbon skeleton of the molecule. The chemical shifts are indicative of the hybridization and electronic environment of each carbon atom.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 (C=O) | 160 - 165 |

| C-3 | 120 - 125 |

| C-4 | 140 - 145 |

| C-5 | 115 - 120 |

| C-6 | 135 - 140 |

| -COOH | 165 - 175 |

| C-1' (Allyl) | 130 - 135 |

| C-2' (Allyl) | 115 - 120 |

| C-3' (Allyl) | 50 - 55 |

The carbonyl carbon (C-2) and the carboxylic acid carbon are expected to be the most downfield signals due to the strong deshielding effect of the attached oxygen atoms.[7] The sp² hybridized carbons of the dihydropyridine ring and the allyl group will appear in the intermediate chemical shift range.[9][10]

2D NMR Spectroscopy for Structural Confirmation

To unambiguously assign all proton and carbon signals and confirm the molecular structure, a suite of 2D NMR experiments is indispensable.

-

COSY (Correlation Spectroscopy): This experiment will reveal the connectivity between protons that are coupled to each other. For instance, it will show correlations between H-4, H-5, and H-6 on the dihydropyridine ring, as well as the couplings within the allyl group.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of the carbon signals based on their attached protons.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. This is crucial for identifying quaternary carbons and for confirming the connectivity between the allyl group, the dihydropyridine ring, and the carboxylic acid.

Below is a conceptual workflow for the structural elucidation using 2D NMR.

Caption: 2D NMR workflow for structural elucidation.

Experimental Protocol

The following is a generalized protocol for the acquisition of high-quality NMR spectra of this compound.

1. Sample Preparation: a. Accurately weigh 5-10 mg of the purified compound. b. Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD). The choice of solvent is critical and should be based on the solubility of the compound. DMSO-d₆ is often a good choice for carboxylic acids as it can facilitate the observation of the acidic proton. c. Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.

2. NMR Data Acquisition: a. Insert the NMR tube into the spectrometer. b. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity. c. Acquire a standard ¹H NMR spectrum. d. Acquire a standard ¹³C NMR spectrum. e. Acquire 2D NMR spectra (COSY, HSQC, HMBC) using standard pulse programs. The experimental parameters for the 2D experiments should be optimized to achieve good resolution and signal-to-noise.

The following diagram illustrates the key steps in the experimental workflow.

Caption: Experimental workflow for NMR analysis.

Data Interpretation and Reporting

Upon completion of the NMR experiments, the raw data (Free Induction Decay or FID) must be processed. This involves Fourier transformation, phasing, and baseline correction to obtain the final spectra. The interpretation of the spectra should be a systematic process, starting with the identification of the major functional groups from the 1D spectra, followed by the detailed assignment of all signals using the 2D correlation data.

When reporting the NMR data, it is crucial to include the following information:

-

The spectrometer frequency.

-

The solvent used.

-

The chemical shifts (δ) in ppm, referenced to the residual solvent peak or an internal standard (e.g., TMS).

-

The multiplicity of each signal (s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet).

-

The coupling constants (J) in Hertz.

-

The integration of each proton signal.

By following the principles and protocols outlined in this guide, researchers can effectively utilize NMR spectroscopy for the comprehensive structural characterization of this compound and related novel compounds, ensuring the scientific rigor required in modern drug discovery and development.

References

- 1. jchps.com [jchps.com]

- 2. NMR as a Tool for Structure Elucidation of Organic Compounds Not Offered CHEM 385 [owaprod-pub.wesleyan.edu]

- 3. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 4. scielo.br [scielo.br]

- 5. Intramolecular hydrogen bonds in 1,4-dihydropyridine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration | Semantic Scholar [semanticscholar.org]

- 10. Thieme E-Books & E-Journals [thieme-connect.de]

An In-Depth Technical Guide to the Crystal Structure of 1-Allyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid

A note to the reader: As of the latest literature review, a complete, published crystal structure for 1-Allyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid has not been indexed in major crystallographic databases. This guide, therefore, serves as a comprehensive roadmap for researchers and drug development professionals to determine and analyze its crystal structure. Drawing upon established principles and analogous molecular structures, this document outlines the synthesis, crystallization, and detailed X-ray diffraction analysis workflow required to elucidate the three-dimensional arrangement of this molecule.

Introduction: The Significance of Pyridinone Scaffolds

The 2-oxo-1,2-dihydropyridine-3-carboxylic acid core is a privileged scaffold in medicinal chemistry. Derivatives of this structure are known to exhibit a wide range of biological activities, making them attractive candidates for drug discovery and development.[1][2] The introduction of an allyl group at the 1-position introduces a lipophilic and potentially reactive moiety that can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties. A definitive crystal structure is paramount for understanding its stereochemistry, intermolecular interactions, and for facilitating structure-based drug design.

Part 1: Synthesis and Crystallization

Proposed Synthesis Pathway

The synthesis of this compound can be approached through the N-alkylation of a 2-oxo-1,2-dihydropyridine-3-carboxylic acid precursor. A general and effective method involves the reaction of the parent pyridone with an allyl halide in the presence of a suitable base.[3][4]

Experimental Protocol: Synthesis of this compound

-

Dissolution: In a flame-dried round-bottom flask under an inert nitrogen atmosphere, suspend 2-oxo-1,2-dihydropyridine-3-carboxylic acid (1 equivalent) in dry N,N-dimethylformamide (DMF).

-

Deprotonation: Add potassium carbonate (K₂CO₃, 1.5 equivalents) to the suspension. Stir the mixture at room temperature for 30 minutes to facilitate the deprotonation of the pyridone nitrogen.

-

Alkylation: Introduce allyl bromide (1.3 equivalents) dropwise to the reaction mixture.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Workup: Upon completion, pour the reaction mixture into ice-water. The resulting precipitate is the crude product.

-

Purification: Filter the solid, wash thoroughly with water, and then dry. Recrystallization from a suitable solvent system (e.g., ethanol/water) should be performed to obtain the purified product.

Diagram of the Proposed Synthesis Workflow

Caption: Workflow for the synthesis of the target compound.

Crystallization Strategies

Obtaining single crystals of sufficient quality is often the most challenging step in X-ray crystallography. For a carboxylic acid derivative like the target molecule, several techniques can be employed.

Table 1: Crystallization Techniques

| Technique | Description | Solvent Systems to Attempt |

| Slow Evaporation | The compound is dissolved in a suitable solvent, and the solvent is allowed to evaporate slowly over several days to weeks. | Acetone, Ethanol, Methanol, Ethyl Acetate |

| Vapor Diffusion | A concentrated solution of the compound is placed in a small, open vial, which is then placed in a larger sealed container with a more volatile anti-solvent. | Inner Vial: DMF or DMSO; Outer Reservoir: Ether, Hexane |

| Cooling | A saturated solution of the compound is prepared at an elevated temperature and then slowly cooled to induce crystallization. | Acetonitrile, Isopropanol |

It is crucial to screen a variety of solvents and solvent mixtures to find the optimal conditions for crystal growth. The presence of the carboxylic acid and the pyridone ring suggests that solvents capable of hydrogen bonding may be particularly effective.

Part 2: Single-Crystal X-ray Diffraction Analysis

Once suitable single crystals are obtained, the next step is to determine their three-dimensional structure using X-ray diffraction.

Data Collection and Processing

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm) is carefully selected and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. X-rays are directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.

-

Data Integration and Scaling: The raw diffraction data are processed to determine the intensities and positions of the Bragg reflections. This data is then scaled and corrected for various experimental factors.

Diagram of the X-ray Diffraction Workflow

Caption: From single crystal to final structure.

Structure Solution and Refinement

The processed diffraction data is used to solve the crystal structure. For organic molecules of this size, direct methods are typically successful in providing an initial model of the molecular structure. This initial model is then refined against the experimental data to improve its accuracy. The refinement process involves adjusting atomic positions, and thermal parameters to minimize the difference between the observed and calculated structure factors.

Part 3: Anticipated Structural Features and Discussion

Based on the known crystal structures of similar pyridone and carboxylic acid-containing molecules, we can anticipate several key structural features for this compound.

Molecular Geometry

The 2-pyridone ring is expected to be nearly planar.[5] The allyl group will introduce a non-planar element to the molecule, and the torsion angles around the N-C bond will be of particular interest. The carboxylic acid group may be co-planar with the pyridone ring or slightly twisted, which will influence its hydrogen bonding capabilities.

Intermolecular Interactions and Supramolecular Assembly

The most significant intermolecular interaction is expected to be hydrogen bonding involving the carboxylic acid group. Carboxylic acids frequently form dimeric structures through strong O-H···O hydrogen bonds.[6] Additionally, the carbonyl oxygen of the pyridone ring and the nitrogen atom can act as hydrogen bond acceptors.

Table 2: Predicted Crystallographic Parameters and Interactions

| Parameter | Predicted Value/Observation | Rationale based on Analogs |

| Crystal System | Monoclinic or Orthorhombic | Common for organic molecules of this type. |

| Space Group | Centrosymmetric (e.g., P2₁/c) | Likely due to the potential for centrosymmetric dimer formation. |

| Key Hydrogen Bonds | Carboxylic acid dimer (O-H···O) | A very common and stable motif for carboxylic acids.[6] |

| C-H···O interactions | The allyl and pyridone C-H bonds may interact with carbonyl oxygens.[4] | |

| π-π Stacking | Possible | The planar pyridone rings may stack, though this can be influenced by the steric bulk of the allyl group.[7] |

Diagram of Potential Intermolecular Interactions

Caption: Key expected intermolecular interactions.

Conclusion

This technical guide provides a comprehensive framework for the determination and analysis of the crystal structure of this compound. By following the outlined synthesis, crystallization, and X-ray diffraction protocols, researchers can obtain a definitive three-dimensional structure. This information will be invaluable for understanding the molecule's physicochemical properties and for guiding future drug design efforts based on the pyridone scaffold. The anticipated structural features, including the likely formation of hydrogen-bonded dimers and potential for π-π stacking, provide a solid foundation for interpreting the experimental results.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and crystal structure of allyl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Two-dimensional co-crystallization of two carboxylic acid derivatives having dissimilar symmetries at the liquid/solid interface - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. Crystal structures of three N-(pyridine-2-carbonyl)pyridine-2-carboxamides as potential ligands for supramolecular chemistry - PMC [pmc.ncbi.nlm.nih.gov]

The 2-Pyridone Scaffold: A Privileged Motif in Modern Drug Discovery

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The 2-pyridone nucleus, a six-membered nitrogen-containing heterocycle, stands as a "privileged scaffold" in medicinal chemistry.[1][2] Its unique physicochemical properties, including the ability to act as both a hydrogen bond donor and acceptor, metabolic stability, and favorable solubility, make it a cornerstone for the development of novel therapeutics.[1][2] This guide provides a comprehensive technical overview of the diverse biological activities exhibited by 2-pyridone derivatives, delving into their mechanisms of action, showcasing key quantitative data, and providing detailed experimental protocols for their evaluation. The discussion spans their applications as anticancer, antimicrobial, antiviral, and anti-inflammatory agents, offering insights for researchers engaged in the discovery and development of next-generation pharmaceuticals.

The 2-Pyridone Core: Physicochemical Properties and Synthetic Versatility

The 2-pyridone ring exists in a tautomeric equilibrium between the 2-hydroxypyridine (lactim) and 2(1H)-pyridone (lactam) forms, with the lactam structure predominating in both solid and solution phases.[1][2] This structural feature is crucial for its role as a bioisostere for amides, phenols, and other aromatic systems in drug design.[1][2] The synthetic accessibility of the 2-pyridone core, often through multicomponent reactions (MCRs), allows for the creation of large, structurally diverse libraries of compounds for high-throughput screening.[1][2][3] Microwave-assisted synthesis has further accelerated the generation of these derivatives, offering high yields and reduced reaction times.[3]

Anticancer Activity: Targeting the Machinery of Malignancy

A significant portion of research on 2-pyridone derivatives has focused on their potential as anticancer agents.[1][2] These compounds have demonstrated efficacy against a wide range of cancer cell lines, including liver (HepG2), breast (MCF-7), and colon (HT-29) cancers.[1][4]

Mechanisms of Action

The anticancer effects of 2-pyridone derivatives are often multifactorial, involving the modulation of key signaling pathways that control cell proliferation, survival, and apoptosis.

-

Kinase Inhibition: Many FDA-approved drugs containing the 2-pyridone scaffold, such as Palbociclib and Ripretinib, function as kinase inhibitors.[1] These derivatives can target critical signaling nodes like the PI3K/Akt/mTOR pathway, which is frequently overactive in cancer and plays a central role in cell growth, proliferation, and survival.[5][6][7][8] Inhibition of this pathway can halt the cell cycle and induce apoptosis.

-

Induction of Apoptosis: Several 2-pyridone derivatives have been shown to induce programmed cell death in cancer cells.[1] This can be achieved through the upregulation of pro-apoptotic proteins like p53 and JNK, and the downregulation of anti-apoptotic factors.[9]

-

Cell Cycle Arrest: By interfering with cell cycle regulation, these compounds can cause cancer cells to arrest in specific phases, such as G2/M, preventing them from dividing.[9]

Signaling Pathway Visualization

The PI3K/Akt pathway is a critical target for many 2-pyridone-based anticancer agents. Dysregulation of this pathway is implicated in numerous cancers, promoting cell survival and proliferation.[10]

Caption: Inhibition of the PI3K/Akt signaling pathway by 2-pyridone derivatives.

Quantitative Data: In Vitro Cytotoxicity

The potency of anticancer compounds is typically quantified by their half-maximal inhibitory concentration (IC50) or growth inhibitory 50 (GI50) values.

| Compound Class | Cancer Cell Line | IC50 / GI50 (µM) | Reference |

| Pyrano[3,2-c]pyridones | Jurkat | 0.33 - >100 | [1][2] |

| 3,4,6-triaryl-2(1H)-pyridones | HT29 (Colon) | 1.2 - 2.1 | [2] |

| Spiropyrrolidines | HCT-116 (Colon) | 9.3 - 9.6 | [2] |

| 2-pyridone derivatives | HepG2 (Liver) | 53.6 - 77.6 | [1] |

| 2-pyridone derivatives | MCF-7 (Breast) | 56.3 - 78.3 | [1] |

| 6-amino-5-cyano-pyridines | HepG2 (Liver) | 19.2 - 44.9 | [11] |

| 4H-pyran-fused 2-pyridones | MCF-7, HepG2, A549 | 8.0 - 15.8 | [9] |

| Pyrido[2,3-d]pyridazine-diones | HT-29 (Colon) | 20.77 | [4] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.[12][13][14]

Workflow:

References

- 1. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07056A [pubs.rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. benthamdirect.com [benthamdirect.com]

- 5. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 7. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]

- 9. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 11. researchgate.net [researchgate.net]

- 12. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 14. broadpharm.com [broadpharm.com]

Topic: Potential Therapeutic Targets of 1-Allyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid

An In-Depth Technical Guide for Researchers

Executive Summary

1-Allyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid represents a novel chemical entity with a scaffold that, while not extensively studied itself, belongs to the broader dihydropyridine (DHP) and pyridone carboxylic acid families. These families are rich in pharmacological activity, suggesting a high potential for therapeutic relevance. This guide deconstructs the molecule's core structures to hypothesize a series of high-priority potential therapeutic targets. We move beyond simple enumeration, providing the scientific rationale for each hypothesized target and outlining a rigorous, multi-tiered experimental workflow for validation. This document serves as a practical roadmap for researchers aiming to elucidate the mechanism of action and therapeutic potential of this and structurally related compounds.

Deconstruction of the Core Scaffold and Target Hypothesization

Direct biological data for this compound is not yet prevalent in public-domain literature. Therefore, our analysis begins with an evidence-based dissection of its two primary pharmacophores: the dihydropyridine ring and the 2-oxo-pyridine-3-carboxylic acid moiety . This approach allows us to extrapolate potential targets from well-characterized analogous compounds.

The dihydropyridine scaffold is a cornerstone of cardiovascular medicine, primarily known for its role as a modulator of voltage-gated calcium channels.[1][2] The 2-oxo-pyridine (or pyridone) structure is also a privileged scaffold, found in drugs with diverse mechanisms, including phosphodiesterase inhibition and antimicrobial action.[3][4]

Based on this structural analysis, we can prioritize several classes of proteins as potential targets.

| Potential Target Class | Specific Target Example | Associated Therapeutic Area | Rationale Based on Scaffold |

| Voltage-Gated Ion Channels | L-type Calcium Channels (Cav1.2) | Hypertension, Angina | The 1,4-dihydropyridine scaffold is the canonical blocker of L-type calcium channels.[1][2] |

| T-type Calcium Channels (Cav3.2) | Neuropathic Pain, Inflammation | Modified dihydropyridines show selectivity for T-type channels, a validated pain target.[5] | |

| Enzymes | Phosphodiesterase 3 (PDE3) | Cardiotonic (Heart Failure) | The 2-oxo-pyridine core is present in PDE3 inhibitors like Milrinone.[1][3] |

| DNA Gyrase / Topoisomerase IV | Antibacterial | Pyridone carboxylic acids are a known class of bacterial DNA gyrase inhibitors.[4] | |

| α-Glucosidase | Type 2 Diabetes | Certain dihydropyridine derivatives exhibit α-glucosidase inhibitory activity.[1] | |

| Redox Pathway Proteins | N/A (Pathway-level effect) | Neurodegeneration, Ischemia | The DHP ring is redox-active and can act as an antioxidant, protecting against oxidative stress.[6][7] |

Primary Target Family: Voltage-Gated Calcium Channels

The most established therapeutic action of the dihydropyridine scaffold is the blockade of L-type voltage-gated calcium channels (LTCCs), which is fundamental to their use as antihypertensive agents.[1][2]

Mechanism of Action: L-type Calcium Channel Blockade

LTCCs are crucial for smooth muscle contraction and cardiac pacemaking. In vascular smooth muscle cells, membrane depolarization opens these channels, allowing an influx of Ca²⁺. This influx triggers the calmodulin-myosin light chain kinase (MLCK) pathway, leading to muscle contraction and vasoconstriction. Dihydropyridines bind to the α1 subunit of the LTCC, stabilizing the channel in an inactive state and preventing Ca²⁺ influx, which results in vasodilation and a reduction in blood pressure.

Caption: Simplified pathway of L-type calcium channel (LTCC) mediated vasoconstriction and its inhibition by a dihydropyridine-based compound.

Emerging Target: T-type Calcium Channels

Recent research has identified that modifications to the dihydropyridine scaffold can shift selectivity from L-type to T-type calcium channels (TTCCs).[5] Specifically, the Cav3.2 isoform of TTCCs is a validated target for inflammatory and neuropathic pain.[5] Therefore, it is critical to assess the activity of this compound against both channel subtypes.

Secondary Target Families: Enzymes and Other Pathways

The 2-oxo-pyridine-3-carboxylic acid moiety broadens the potential target landscape significantly.

-

Phosphodiesterase 3 (PDE3): The structural similarity to cardiotonic drugs like milrinone makes PDE3 a compelling target.[1][3] Inhibition of PDE3 in cardiac muscle increases cAMP levels, leading to a positive inotropic (increased contractility) effect, which is beneficial in acute heart failure.

-

Bacterial DNA Gyrase: The pyridone core is a well-established pharmacophore in quinolone antibiotics. These drugs inhibit bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, leading to bacterial cell death.[4]

-

Antioxidant Activity: Dihydropyridines are redox-active molecules that can scavenge free radicals and protect against oxidative stress-induced damage in various tissues, including neurons.[6][7] This suggests a potential therapeutic application in neurodegenerative diseases.

A Practical Workflow for Target Identification and Validation

A tiered approach is recommended to efficiently identify and validate the primary molecular target(s) of the compound. This workflow ensures that resources are directed toward the most promising hypotheses, incorporating self-validating systems with clear positive and negative controls.

Caption: A multi-tiered workflow for the systematic identification and validation of the therapeutic targets of a novel compound.

Detailed Experimental Protocols

Protocol 1: Differential Scanning Fluorimetry (DSF) for Direct Target Engagement

Rationale: DSF, or Thermal Shift Assay, is a rapid and cost-effective method to confirm direct physical binding of a compound to a purified protein target. Binding of a ligand typically stabilizes the protein, resulting in an increase in its melting temperature (Tm), which is detected by a fluorescent dye that binds to unfolded proteins.

Methodology:

-

Preparation:

-

Prepare a 20X stock solution of SYPRO Orange dye in DMSO.

-

Prepare the purified target protein (e.g., recombinant Cav1.2 α1 subunit, PDE3) at a final concentration of 2 µM in a suitable buffer (e.g., 10 mM HEPES pH 7.5, 150 mM NaCl).

-

Prepare a 10 mM stock of this compound in DMSO. Serially dilute to create a concentration range (e.g., 1 µM to 100 µM final concentration).

-

-

Reaction Setup (in a 96-well PCR plate):

-

For each well, add 20 µL of the protein solution.

-

Add 1 µL of the compound dilution (or DMSO for vehicle control).

-

Add 4 µL of the 20X SYPRO Orange dye, diluted in buffer.

-

Seal the plate securely.

-

-

Instrumentation (Real-Time PCR machine):

-

Set the instrument to acquire fluorescence data.

-

Program a temperature ramp from 25 °C to 95 °C with a ramp rate of 0.5 °C/minute.

-

-

Data Analysis:

-

Plot fluorescence intensity versus temperature.

-

Determine the Tm by fitting the data to a Boltzmann equation (this is the midpoint of the unfolding transition).

-

A significant positive shift in Tm (ΔTm > 2 °C) in the presence of the compound compared to the DMSO control indicates direct binding.

-

Protocol 2: FLIPR-Based Calcium Influx Assay for Functional Channel Modulation

Rationale: This cell-based assay provides functional confirmation of target engagement in a biological context. It measures changes in intracellular calcium concentration in response to channel activation and modulation by the test compound.

Methodology:

-

Cell Culture:

-

Plate HEK293 cells stably expressing the target channel (e.g., Cav1.2 or Cav3.2) in black-walled, clear-bottom 96-well plates and grow to confluence.

-

-

Dye Loading:

-

Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) and probenecid (to prevent dye extrusion).

-

Aspirate the culture medium and add 100 µL of the loading buffer to each well.

-

Incubate for 60 minutes at 37 °C.

-

-

Compound Incubation:

-

Wash the cells gently with assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

Add 80 µL of assay buffer containing various concentrations of the test compound. Include wells for a known antagonist (e.g., Nifedipine for LTCCs) as a positive control and a vehicle (DMSO) control.

-

Incubate for 15-20 minutes at room temperature.

-

-

Measurement (using a FLIPR or similar instrument):

-

Place the plate in the instrument.

-

Program the instrument to add 20 µL of a depolarizing stimulus (e.g., high potassium chloride solution) to activate the voltage-gated channels.

-

Measure the fluorescent signal immediately before and for 2-3 minutes after the stimulus addition.

-

-

Data Analysis:

-

Calculate the change in fluorescence (Fmax - Fmin) for each well.

-

Normalize the data to the vehicle control (100% activity) and a maximal inhibition control (0% activity).

-

Plot the normalized response against the compound concentration and fit to a four-parameter logistic equation to determine the IC50 value.

-

Conclusion and Forward Outlook

This compound is a promising chemical entity situated at the crossroads of several validated therapeutic pathways. The structural motifs suggest a strong potential for activity as a modulator of voltage-gated calcium channels and as an inhibitor of key enzymes like PDE3 or bacterial DNA gyrase. The hypothesis-driven, multi-tiered validation workflow detailed in this guide provides a robust and efficient framework for elucidating its precise mechanism of action. Successful identification of a primary target will unlock the next phase of drug development, including lead optimization for improved potency and selectivity, and subsequent in vivo efficacy studies in relevant disease models.

References

- 1. dovepress.com [dovepress.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1,4-Dihydropyridine derivatives with T-type calcium channel blocking activity attenuate inflammatory and neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 1,4-Dihydropyridine Derivatives: Dihydronicotinamide Analogues—Model Compounds Targeting Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to 1-Allyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Rising Prominence of the 2-Pyridone Scaffold

Molecular Profile and Physicochemical Characteristics

1.1. Chemical Identity

-

Systematic Name: 1-Allyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid

-

Molecular Formula: C₉H₉NO₃

-

Molecular Weight: 179.17 g/mol

-

CAS Number: Not assigned or publicly available.

1.2. Predicted Physicochemical Properties

The physicochemical properties of this compound are predicted based on the known characteristics of similar 2-pyridone derivatives.

| Property | Predicted Value/Characteristic | Rationale and Expert Insights |

| Physical State | Crystalline solid | The 2-pyridone core and the carboxylic acid group promote intermolecular hydrogen bonding, leading to a solid state at room temperature.[5] |

| Melting Point | Moderately high | The planar pyridone ring and hydrogen bonding capabilities suggest a relatively high melting point. |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, methanol); sparingly soluble in water. | The carboxylic acid moiety enhances polarity, but the overall molecule retains significant nonpolar character. |

| pKa | ~4-5 | The carboxylic acid group is the primary acidic proton. |

| Tautomerism | Exists predominantly in the 2-pyridone (lactam) form. | The lactam form is generally more stable than the 2-hydroxypyridine (lactim) form in both solid and solution phases.[3][4] |

Synthesis of this compound: A Mechanistic Approach

The synthesis of N-substituted 2-pyridone-3-carboxylic acids is well-documented, with multicomponent reactions being a particularly efficient strategy.[3][6] A highly plausible and efficient route for the synthesis of the title compound is a one-pot, three-component reaction involving 3-formylchromone, allylamine, and Meldrum's acid.[1]

2.1. Overall Reaction Scheme

Caption: Three-component synthesis of the target molecule.

2.2. Mechanistic Rationale

This reaction proceeds through a cascade of transformations, highlighting the efficiency of multicomponent reactions. The proposed mechanism involves:

-

Initial Michael Addition: Allylamine acts as a nucleophile, attacking the electrophilic β-carbon of the α,β-unsaturated ketone in 3-formylchromone.

-

Ring Opening: The resulting intermediate undergoes a ring-opening of the chromone moiety.

-

Condensation: The opened intermediate then condenses with Meldrum's acid.

-

Cyclization and Tautomerization: Intramolecular cyclization followed by tautomerization leads to the formation of the stable 2-pyridone ring.

References

- 1. Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 2. brieflands.com [brieflands.com]

- 3. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07056A [pubs.rsc.org]

- 5. 2-Pyridone - Wikipedia [en.wikipedia.org]

- 6. Ten Years of Progress in the Synthesis of 2-Pyridone Derivatives via Three / Four Component Reaction | Bentham Science [benthamscience.com]

The Architectural Precision of Vascular Tone: An In-depth Technical Guide to the Mechanism of Action of Dihydropyridine Compounds

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive exploration of the molecular mechanisms underpinning the action of dihydropyridine (DHP) compounds, a cornerstone class of therapeutics in cardiovascular medicine. Moving beyond a surface-level description, this document delves into the intricate interplay between DHPs and their molecular target, the L-type voltage-gated calcium channel (CaV1.2), offering insights into the structural basis of their activity and the experimental methodologies used to elucidate these mechanisms.

The Conductor of Contraction: L-type Voltage-Gated Calcium Channels

Voltage-gated calcium channels (VGCCs) are multi-subunit protein complexes that orchestrate the influx of calcium ions into cells in response to changes in membrane potential.[1][2] This calcium influx serves as a critical second messenger, triggering a cascade of intracellular events, including muscle contraction, neurotransmitter release, and gene expression.[3] Among the various types of VGCCs, the L-type (Long-lasting) channels, particularly the CaV1.2 subtype, are the primary regulators of vascular smooth muscle tone and cardiac contractility.[4][5]

The L-type calcium channel is a heteromeric protein complex composed of a central pore-forming α1 subunit and auxiliary α2δ, β, and γ subunits.[2] The α1 subunit, the target of dihydropyridines, is a large polypeptide organized into four homologous domains (I-IV), each containing six transmembrane segments (S1-S6).[6] The S1-S4 segments of each domain form a voltage-sensing domain (VSD), while the S5 and S6 segments from all four domains line the central ion-conducting pore.[6]

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} caption: "Figure 1: Subunit composition of the L-type voltage-gated calcium channel (CaV1.2)."

The Molecular Handshake: Dihydropyridine Binding and Channel Modulation

Dihydropyridines exert their effects by binding to a specific receptor site on the α1 subunit of the L-type calcium channel.[7] This binding is allosteric, meaning it modulates the channel's function without directly obstructing the pore. The DHP binding site is located within the interface of domains III and IV of the α1 subunit, specifically involving residues in the S5 and S6 helices of domain III and the S6 helix of domain IV.[8][9]

The interaction of DHPs with the channel is state-dependent, with a higher affinity for the open and inactivated states of the channel, which are more prevalent at depolarized membrane potentials.[7] This voltage-dependent binding is a key feature of DHP antagonists and contributes to their clinical efficacy.[10]

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} caption: "Figure 2: State-dependent binding of dihydropyridines to the L-type calcium channel."

The binding of a DHP molecule induces a conformational change in the channel, altering its gating properties. This can lead to either inhibition (antagonism) or potentiation (agonism) of channel activity, depending on the specific chemical structure of the DHP compound.[7][8]

The Dichotomy of Action: Antagonists vs. Agonists

The dual nature of dihydropyridine activity is a fascinating aspect of their pharmacology. The structural features of the DHP molecule, particularly the substituents on the dihydropyridine ring, determine whether the compound will act as an antagonist or an agonist.[8]

-

Antagonists: DHP antagonists, such as nifedipine and amlodipine, typically possess a bulky, hydrophobic group at a specific position on the dihydropyridine ring.[8] By binding to the channel, they stabilize the inactivated state, thereby reducing the probability of channel opening and decreasing calcium influx.[9] This leads to relaxation of vascular smooth muscle, vasodilation, and a subsequent reduction in blood pressure.[11][12]

-

Agonists: In contrast, DHP agonists, like Bay K 8644, often have a smaller, more hydrophilic group at the same position.[8] Their binding promotes the open state of the channel, leading to prolonged channel openings and increased calcium entry.[8] While not used clinically, DHP agonists are invaluable research tools for studying the structure and function of L-type calcium channels.

The stereoselectivity of DHP action is also critical, with enantiomers often exhibiting opposing activities. For instance, the (S)-enantiomer of Bay K 8644 is an agonist, while the (R)-enantiomer acts as an antagonist.[10]

Elucidating the Mechanism: Key Experimental Protocols

The in-depth understanding of the dihydropyridine mechanism of action has been made possible through a combination of sophisticated experimental techniques, primarily electrophysiology and radioligand binding assays.

Electrophysiology: The Gold Standard for Ion Channel Function

Electrophysiological techniques, particularly the patch-clamp method, allow for the direct measurement of ionic currents flowing through individual ion channels.[13][14] This provides unparalleled temporal and amplitude resolution, enabling the detailed characterization of channel gating and its modulation by drugs.[15]

Experimental Protocol: Whole-Cell Patch-Clamp Recording

-

Cell Preparation: Isolate single cells expressing L-type calcium channels (e.g., vascular smooth muscle cells, cardiomyocytes, or heterologous expression systems like HEK293 cells transfected with the channel subunits).

-

Pipette Fabrication: Pull micropipettes from borosilicate glass capillaries to a fine tip (resistance of 2-5 MΩ when filled with intracellular solution).

-

Seal Formation: Gently bring the micropipette into contact with the cell membrane and apply gentle suction to form a high-resistance "gigaohm" seal.

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the patch of membrane under the pipette tip, establishing electrical and diffusive access to the cell's interior.

-

Voltage Clamp: Clamp the membrane potential at a holding potential (e.g., -80 mV) and apply depolarizing voltage steps to activate the L-type calcium channels.

-

Data Acquisition: Record the resulting inward calcium currents using a patch-clamp amplifier and data acquisition software.

-

Drug Application: Perfuse the cell with a solution containing the dihydropyridine compound of interest at various concentrations and record the changes in the calcium current.

-

Data Analysis: Analyze the recorded currents to determine the effect of the DHP on parameters such as peak current amplitude, activation and inactivation kinetics, and voltage-dependence of activation.

dot graph G { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} caption: "Figure 3: Workflow for whole-cell patch-clamp electrophysiology."

Radioligand Binding Assays: Quantifying Drug-Receptor Interactions

Radioligand binding assays are a powerful tool for characterizing the binding of drugs to their receptors.[16][17] These assays use a radioactively labeled ligand (e.g., [3H]nitrendipine) to quantify the number of binding sites (Bmax) and the affinity of the drug for the receptor (Kd).[18]

Experimental Protocol: Competition Radioligand Binding Assay

-

Membrane Preparation: Homogenize tissues or cells expressing L-type calcium channels to prepare a membrane fraction rich in the target receptor.

-

Incubation: Incubate the membrane preparation with a fixed concentration of a radiolabeled dihydropyridine antagonist (e.g., [3H]nitrendipine) and increasing concentrations of the unlabeled test compound.

-

Equilibrium: Allow the binding reaction to reach equilibrium.

-

Separation: Separate the receptor-bound radioligand from the unbound radioligand, typically by rapid filtration through a glass fiber filter.

-

Quantification: Measure the amount of radioactivity retained on the filter using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the concentration of the unlabeled test compound. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the unlabeled compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant), which reflects the affinity of the test compound for the receptor, can then be calculated using the Cheng-Prusoff equation.[19]

dot graph G { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} caption: "Figure 4: Workflow for a competition radioligand binding assay."

Physiological Consequences and Therapeutic Applications

The primary physiological effect of dihydropyridine antagonists is the relaxation of vascular smooth muscle, leading to vasodilation.[5][20] This effect is more pronounced in arterial vessels than in venous vessels.[5] By reducing systemic vascular resistance, DHPs effectively lower blood pressure, making them a first-line treatment for hypertension.[11][21][22]

Their vasodilatory action also extends to the coronary arteries, increasing blood flow to the myocardium. This makes them effective in the treatment of angina pectoris.[11][12]

| Dihydropyridine Compound | Primary Clinical Use | Key Pharmacological Feature |

| Nifedipine | Hypertension, Angina | Potent vasodilator, short-acting |

| Amlodipine | Hypertension, Angina | Long half-life, gradual onset of action |

| Felodipine | Hypertension | High vascular selectivity |

| Nimodipine | Subarachnoid hemorrhage | Preferential effect on cerebral arteries |

Table 1: Examples of Clinically Used Dihydropyridine Calcium Channel Blockers and their Characteristics. [23][24]

Conclusion

The mechanism of action of dihydropyridine compounds is a testament to the power of targeted molecular pharmacology. By precisely modulating the function of L-type voltage-gated calcium channels, these drugs exert profound and clinically beneficial effects on the cardiovascular system. A thorough understanding of their interaction with the channel, from the molecular binding site to the resulting physiological changes, is crucial for the rational design of new and improved therapeutic agents. The experimental techniques outlined in this guide provide the essential tools for researchers and drug development professionals to continue to unravel the complexities of ion channel modulation and to develop the next generation of cardiovascular medicines.

References

- 1. The structural biology of voltage-gated calcium channel function and regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Voltage-gated calcium channel - Wikipedia [en.wikipedia.org]

- 3. Voltage-Gated Calcium Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Voltage-gated calcium channels (Ca<sub>V</sub>) | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]

- 5. CV Pharmacology | Calcium-Channel Blockers (CCBs) [cvpharmacology.com]

- 6. tandfonline.com [tandfonline.com]

- 7. Structural Model for Dihydropyridine Binding to L-type Calcium Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mechanisms of dihydropyridine agonists and antagonists in view of cryo-EM structures of calcium and sodium channels - PMC [pmc.ncbi.nlm.nih.gov]

- 9. annualreviews.org [annualreviews.org]

- 10. Pharmacologic and radioligand binding studies of 1,4-dihydropyridines in rat cardiac and vascular preparations: stereoselectivity and voltage dependence of antagonist and activator interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. How Do Dihydropyridine Calcium Channel Blockers Work? Uses, Side Effects, Drug Names [rxlist.com]

- 12. m.youtube.com [m.youtube.com]

- 13. journals.library.ualberta.ca [journals.library.ualberta.ca]

- 14. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 15. Electrophysiological Approaches for the Study of Ion Channel Function - PMC [pmc.ncbi.nlm.nih.gov]

- 16. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 17. giffordbioscience.com [giffordbioscience.com]

- 18. Radioligand binding studies on some dihydropyridine analogues as probes of the dihydropyridine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Radioligand Binding Assay | In Vitro Biology | Oncodesign Services [oncodesign-services.com]

- 20. buzzrx.com [buzzrx.com]

- 21. mdpi.com [mdpi.com]

- 22. eshonline.org [eshonline.org]

- 23. Dihydropyridine calcium channel blockers - Wikipedia [en.wikipedia.org]

- 24. youtube.com [youtube.com]

Solubility Profile of 1-Allyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid in Organic Solvents

An In-depth Technical Guide

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility of 1-Allyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid, a heterocyclic compound with significant potential in medicinal chemistry and materials science. In the absence of publicly available quantitative solubility data for this specific molecule, this document establishes a robust predictive framework grounded in first principles of physical organic chemistry. We will dissect the molecule's structural attributes to forecast its behavior in various organic solvent classes. To substantiate these predictions, a comparative analysis is drawn against the known solubility of structurally analogous compounds, particularly picolinic acid. Crucially, this guide furnishes detailed, field-proven experimental protocols for the precise determination of solubility, empowering researchers to generate reliable data. The methodologies are designed to be self-validating and reflect best practices in pharmaceutical and chemical development.

Introduction

This compound is a derivative of the nicotinic acid framework, a scaffold known for a wide spectrum of biological activities.[1] The incorporation of an N-allyl group and a 2-oxo substituent modifies the electronic and steric properties of the parent molecule, making it a valuable intermediate for the synthesis of novel therapeutic agents and functional materials.[2][3]

The solubility of an active compound is a critical physical property that governs its behavior in nearly every stage of development and application, from synthetic workup and purification to formulation and bioavailability.[4][5][6] Poor solubility can be a significant impediment in drug development, leading to challenges in administration, absorption, and efficacy. Therefore, a thorough understanding of a compound's solubility in a range of organic solvents is paramount for process chemists, formulators, and medicinal chemists.

This guide addresses the current information gap by providing a multi-faceted approach to understanding the solubility of this compound. We will proceed from theoretical prediction to practical, actionable experimental design.

Section 1: Theoretical Framework for Solubility Prediction

The principle of "like dissolves like" serves as the cornerstone for predicting solubility.[7][8] This axiom dictates that a solute will most readily dissolve in a solvent that shares similar intermolecular forces. An analysis of the target molecule's structure is the first step in this predictive process.

Molecular Structure and Functional Group Analysis

The structure of this compound contains three key regions that dictate its solubility characteristics:

-

The Carboxylic Acid (-COOH): This is a highly polar functional group capable of acting as both a strong hydrogen bond donor (via the hydroxyl proton) and a hydrogen bond acceptor (via both oxygen atoms). This group is the primary driver of solubility in polar, protic solvents.

-

The 2-Pyridinone Ring: The lactam (cyclic amide) within the pyridinone ring features a polar carbonyl group (C=O) that is an effective hydrogen bond acceptor. The nitrogen atom is substituted, preventing it from acting as a hydrogen bond donor. The ring system itself also contributes to dipole-dipole interactions.

-

The N-Allyl Group (-CH₂-CH=CH₂): This substituent is non-polar and hydrophobic. Its presence will enhance solubility in less polar or non-polar solvents and diminish solubility in highly polar solvents like water.[9]

The molecule thus possesses a distinct amphiphilic character, with strong polar regions (carboxylic acid, pyridinone carbonyl) and a non-polar region (allyl group). The overall solubility will be determined by the balance of these competing influences.

Predicted Solubility in Common Organic Solvent Classes

Based on the structural analysis, we can forecast the compound's solubility:

-

Polar Protic Solvents (e.g., Methanol, Ethanol): High solubility is predicted. These solvents can engage in strong hydrogen bonding with both the carboxylic acid and the pyridinone carbonyl, effectively solvating the molecule.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): Good to high solubility is expected. These solvents are strong hydrogen bond acceptors and have large dipole moments, allowing for favorable interactions with the solute's polar functional groups.

-